Ethyl 3-Hydroxy-2-phenylacrylate
Overview
Description
Ethyl 3-Hydroxy-2-phenylacrylate is an organic compound with the molecular formula C11H12O3. It is a member of the acrylate family, characterized by the presence of both electrophilic and nucleophilic centers. This compound is significant in organic and medicinal chemistry due to its role as a building block for various bioactive compounds and its utility in the synthesis of natural products and essential drugs .
Scientific Research Applications
Organic Synthesis: It serves as a starting material for the synthesis of more complex molecules.
Medicinal Chemistry: Some studies have explored the potential biological activities of its derivatives, although further research is needed to understand their therapeutic effects and safety profiles.
Material Sciences: Its versatile nature allows for applications in the synthesis of novel materials.
Safety and Hazards
When handling Ethyl 3-Hydroxy-2-phenylacrylate, it is advised to avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also recommended to ensure adequate ventilation and to keep people away from and upwind of any spill or leak .
Future Directions
The 3-hydroxy-2-phenylacrylate scaffold is a fascinating building block of many bioactive compounds . Therefore, it is anticipated that researchers will design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .
Mechanism of Action
Target of Action
Ethyl 3-Hydroxy-2-phenylacrylate is a fascinating building block of many bioactive compounds . It is primarily used in the synthesis of natural products and in the development of essential drugs .
Mode of Action
The compound is synthesized through various methods, including the Claisen condensation reaction between ethyl acetate and benzylideneacetoacetic acid, and the Knoevenagel condensation reaction between ethyl acetoacetate and benzaldehyde. The gold complex [IPrAu (NCMe)]BF4 catalyzes the reaction of ethyl diazoacetate with benzaldehyde to give mixtures of ethyl 3-oxo-3-phenylpropanoate and this compound .
Biochemical Pathways
Due to the presence of both electrophilic and nucleophilic centers, this scaffold acts as a vital precursor in the synthesis of natural products and in the development of essential drugs . .
Result of Action
It is known to be a vital precursor in the synthesis of natural products and in the development of essential drugs .
Biochemical Analysis
Biochemical Properties
It is known that due to the presence of both electrophilic and nucleophilic centers, this scaffold acts as a fascinating building block of many bioactive compounds .
Cellular Effects
Compounds with similar structures have been shown to have significant effects on cellular processes
Molecular Mechanism
Due to the presence of both electrophilic and nucleophilic centers, this compound can interact with a variety of biomolecules
Temporal Effects in Laboratory Settings
It is known that this compound is a liquid at room temperature and has a boiling point of 129-131 °C .
Metabolic Pathways
Compounds with similar structures have been shown to be involved in various metabolic pathways .
Subcellular Localization
The subcellular localization of proteins and other biomolecules can be predicted from their amino acid sequences
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-Hydroxy-2-phenylacrylate can be synthesized through several methods. One common approach involves the condensation of ethyl phenylacetate with ethyl formate in the presence of sodium metal in diethyl ether . Another method includes the Claisen condensation reaction between ethyl acetate and benzylideneacetoacetic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of ester synthesis, such as the use of catalytic processes and optimized reaction conditions, are likely employed to achieve high yields and purity.
Types of Reactions:
Hydrolysis: The ester group in this compound can undergo hydrolysis to yield ethyl alcohol and a hydroxy cinnamic acid derivative.
Esterification: This compound can participate in esterification reactions with other alcohols under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water or aqueous acid/base solutions.
Esterification: Requires alcohols and acid catalysts, such as sulfuric acid or hydrochloric acid.
Major Products Formed:
Hydrolysis: Ethyl alcohol and hydroxy cinnamic acid derivative.
Esterification: Various esters depending on the alcohol used.
Comparison with Similar Compounds
- Ethyl Acetate
- Methyl Butyrate
- Ethyl Benzoate
Properties
IUPAC Name |
ethyl (E)-3-hydroxy-2-phenylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3/b10-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCUSIHDKTWLTA-CSKARUKUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CO)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/O)/C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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